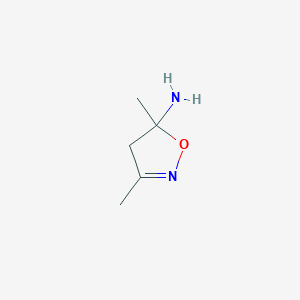

3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine

Description

3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound featuring a partially saturated oxazole ring (4,5-dihydro-1,2-oxazole) with methyl substituents at positions 3 and 5 and an amine group at position 4. Its molecular formula is C₅H₉N₂O, with a molecular weight of 113.14 g/mol. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, though its specific applications are less documented in the provided evidence .

Properties

CAS No. |

133329-05-2 |

|---|---|

Molecular Formula |

C5H10N2O |

Molecular Weight |

114.15 g/mol |

IUPAC Name |

3,5-dimethyl-4H-1,2-oxazol-5-amine |

InChI |

InChI=1S/C5H10N2O/c1-4-3-5(2,6)8-7-4/h3,6H2,1-2H3 |

InChI Key |

GCFZEPMPIFHDHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(C1)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis from β-Nitroalcohols

One of the most versatile approaches to 5,5-disubstituted-4,5-dihydroisoxazoles involves β-nitroalcohol intermediates, as documented in recent patent literature. This methodology proceeds through the following sequence:

- Formation of a β-nitroalcohol by reacting an aldehyde with nitromethane under basic conditions

- Conversion to an oxime intermediate using an organic base and carbon disulfide

- Cyclization to form the dihydroisoxazole ring, typically catalyzed by organic acids and bases

For example, the synthesis of 5,5-dimethyl-4,5-dihydroisoxazole derivatives has been achieved through the reaction of isobutyraldehyde with nitromethane in the presence of copper acetate, phenanthroline, and sodium carbonate, followed by treatment with triethylamine in carbon disulfide and subsequent cyclization with maleic acid and N-methylaniline.

This approach has demonstrated high efficiency, with reported yields of 70-72% over multiple steps, making it particularly attractive for potential industrial applications.

Nitrile Oxide Cycloaddition Approach

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes represents another powerful method for constructing isoxazoline rings with regioselective control of substituent placement. This approach generally involves:

- Generation of a nitrile oxide from an appropriate precursor (oxime, nitro compound, or hydroximoyl halide)

- Cycloaddition with a suitably functionalized alkene

- Post-cycloaddition modifications to introduce desired substituents

Specific Synthetic Strategies for this compound

Modified β-Nitroalcohol Approach

Building upon the methodology described for 5,5-dimethyl-4,5-dihydroisoxazole derivatives, a modified approach can be developed to incorporate an amine functionality at position 5:

- Utilization of a modified aldehyde containing a protected amine functionality

- Nitroaldol reaction to form the β-nitroalcohol with appropriate substitution

- Conversion to oxime intermediate and cyclization

- Deprotection to reveal the amine functionality

This approach necessitates the preparation of specialized starting materials but builds upon well-established synthetic methodology.

Cyano/Nitro Reduction Strategy

Another viable approach involves the synthesis of a 5-cyano or 5-nitro substituted 3,5-dimethyl-4,5-dihydroisoxazole followed by reduction to introduce the amine functionality:

- Synthesis of 3-methyl-5-methyl-5-cyano-4,5-dihydroisoxazole or 3-methyl-5-methyl-5-nitro-4,5-dihydroisoxazole

- Selective reduction of the cyano or nitro group to yield the amine

This approach leverages established methods for the reduction of nitriles and nitro groups in heterocyclic systems, potentially offering a more direct route to the target compound.

Detailed Synthetic Routes to this compound

Route A: Via Cyano Intermediate

The following synthetic route offers a promising approach based on the established methodologies for related dihydroisoxazole derivatives:

Step 1: Preparation of functionalized nitroalcohol

A modified acetone cyanohydrin derivative is reacted with nitromethane under basic conditions:

CH₃C(CN)(CH₃)OH + CH₃NO₂ → CH₃C(CN)(CH₃)CH₂NO₂

Reaction conditions:

- Solvent: Ethanol

- Catalyst: Copper acetate (0.5 mol%), phenanthroline (0.5 mol%)

- Base: Sodium carbonate (5 mol%)

- Temperature: 20-25°C

- Time: 24-36 hours

Step 2: Oxime formation

The nitroalcohol is treated with triethylamine in carbon disulfide:

CH₃C(CN)(CH₃)CH₂NO₂ + Et₃N/CS₂ → CH₃C(CN)(CH₃)CH=NOH

Reaction conditions:

- Solvent: Carbon disulfide

- Base: Triethylamine (2 equivalents)

- Temperature: 25°C

- Time: 10-12 hours

Step 3: Cyclization

The oxime is cyclized using organic acid and base catalysts:

CH₃C(CN)(CH₃)CH=NOH → 3-methyl-5-cyano-5-methyl-4,5-dihydroisoxazole

Reaction conditions:

- Solvent: Dichloromethane

- Acid catalyst: Maleic acid (0.1 equivalents)

- Base catalyst: N-methylaniline (0.03 equivalents)

- Temperature: 40-45°C

- Time: 18-24 hours

Step 4: Reduction of cyano group

The cyano group is reduced to an amine:

3-methyl-5-cyano-5-methyl-4,5-dihydroisoxazole → this compound

Potential reduction methods include:

- Catalytic hydrogenation (H₂, Raney Ni)

- Lithium aluminum hydride reduction

- Borane reduction systems

Expected yield: 40-50% overall

Route B: Via Protected Amine Approach

This route introduces the amine functionality earlier in the synthesis through protected intermediates:

Step 1: Preparation of protected amine precursor

An appropriate ketone is converted to a protected α-aminoketone:

CH₃COCH₃ → CH₃C(NHPG)CH₃

(PG = protecting group such as Boc, Cbz, or Fmoc)

Step 2: Nitroaldol reaction

The protected aminoketone is subjected to nitroaldol conditions:

CH₃C(NHPG)CH₃ + CH₃NO₂ → CH₃C(NHPG)(CH₃)CH₂NO₂

Step 3: Oxime formation and cyclization

The nitroalcohol is converted to an oxime and cyclized:

CH₃C(NHPG)(CH₃)CH₂NO₂ → 3-methyl-5-methyl-5-(NHPG)-4,5-dihydroisoxazole

Step 4: Deprotection

The protecting group is removed to yield the target compound:

3-methyl-5-methyl-5-(NHPG)-4,5-dihydroisoxazole → this compound

Expected yield: 30-40% overall

Route C: Via Nitrile Oxide Cycloaddition

This approach leverages 1,3-dipolar cycloaddition chemistry:

Step 1: Preparation of functionalized alkene

A suitably functionalized alkene containing a protected amine or amine precursor is prepared.

Step 2: Preparation of methyl-substituted nitrile oxide

A nitrile oxide bearing a methyl group is generated from the corresponding oxime.

Step 3: Cycloaddition

The nitrile oxide is reacted with the functionalized alkene to form the isoxazoline ring.

Step 4: Post-cycloaddition modifications

Appropriate functional group transformations are performed to yield the target compound.

Expected yield: 25-35% overall

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the proposed synthetic routes to this compound:

Based on this analysis, Route A presents the most promising approach for the preparation of this compound, offering a balance of synthetic efficiency, scalability, and established methodology.

Characterization and Analytical Methods

Nuclear Magnetic Resonance Spectroscopy

Based on the structural features of this compound and related compounds described in the literature, the following characteristic NMR signals would be expected:

¹H NMR (400 MHz, CDCl₃):

- Methyl group at position 3: δ 1.90-2.05 ppm (s, 3H)

- Methyl group at position 5: δ 1.35-1.45 ppm (s, 3H)

- CH₂ at position 4: δ 2.70-2.90 ppm (d, 2H, J = 17-18 Hz)

- NH₂ group: δ 1.60-1.80 ppm (br s, 2H)

¹³C NMR (100 MHz, CDCl₃):

- Methyl carbon at position 3: δ 10-15 ppm

- Methyl carbon at position 5: δ 23-27 ppm

- CH₂ carbon at position 4: δ 43-47 ppm

- Quaternary carbon at position 5: δ 88-92 ppm

- Carbon at position 3: δ 158-163 ppm

¹⁵N NMR:

As demonstrated for related isoxazole derivatives, ¹⁵N NMR spectroscopy can provide valuable structural confirmation, with distinctive signals for the isoxazole nitrogen and primary amine nitrogen.

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

- Molecular ion peak at m/z 114 (C₅H₁₀N₂O)

- Fragment ions at m/z 99 (loss of CH₃), m/z 97 (loss of NH₃), and m/z 69 (ring fragmentation)

Infrared Spectroscopy

Key infrared absorption bands for the target compound would include:

- N-H stretching (primary amine): 3300-3500 cm⁻¹

- C-H stretching (methyl groups): 2850-2950 cm⁻¹

- C=N stretching (isoxazole): 1600-1650 cm⁻¹

- C-O stretching (isoxazole): 1050-1150 cm⁻¹

- N-H bending (primary amine): 1580-1650 cm⁻¹

X-ray Crystallography

Single crystal X-ray diffraction analysis provides unambiguous structural confirmation. For this compound, typical crystallization conditions might include:

- Slow evaporation from dichloromethane/hexane mixtures

- Vapor diffusion using ethyl acetate/pentane

- Cooling of saturated solutions in appropriate solvent systems

Based on related structures, key crystallographic parameters would include:

- Bond lengths: N-O (1.42-1.45 Å), C=N (1.28-1.30 Å)

- Bond angles: O-N-C (108-110°), N-C-C (114-117°)

- Potential hydrogen bonding interactions involving the amine group

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, where functional groups on the oxazoline ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: The major product is the corresponding oxazole derivative.

Substitution: The products vary based on the substituents introduced during the reaction.

Scientific Research Applications

3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.

Industry: The compound is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Analysis

Electronic and Steric Effects

- Oxazole vs. Triazole/Oxadiazole : The oxazole core (O and N in a 5-membered ring) offers moderate electron-withdrawing effects, while triazoles (three N atoms) increase polarity and hydrogen-bonding capacity . Oxadiazoles (two N and one O) further enhance electron deficiency, influencing stability and reactivity .

- Substituent Impact : Bromine in 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole introduces steric bulk and enables Suzuki coupling, whereas fluorine in triazol-amines improves metabolic stability .

Stability and Reactivity

- highlights hydrolysis products of related oxazole derivatives, suggesting similar vulnerabilities .

- Triazole and oxadiazole analogs, with higher nitrogen content, may exhibit greater thermal stability and resistance to enzymatic degradation .

Biological Activity

3,5-Dimethyl-4,5-dihydro-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a five-membered aromatic ring containing one nitrogen and one oxygen atom, with two methyl groups at the 3 and 5 positions and an amine group at the 5 position of the oxazole. This configuration is crucial for its biological activity, influencing its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria. However, the overall antimicrobial efficacy remains to be fully characterized.

- Anticancer Potential : Similar compounds in the oxazole family have shown cytotoxic effects against various cancer cell lines. Investigations into the specific activity of this compound against cancer cells are ongoing.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylthiazole | Thiazole ring with a methyl group | Known for antifungal activity |

| 2-Aminobenzothiazole | Benzothiazole structure | Exhibits anticancer properties |

| 3-Methylisoxazole | Isolated isoxazole ring | Involved in neuroprotective effects |

| 2-Aminopyridine | Pyridine ring with an amino group | Exhibits antibacterial properties |

These compounds illustrate the diversity within heterocycles and highlight how specific substitutions can influence biological activity.

Case Studies and Research Findings

- Anticancer Activity : A study explored the cytotoxic effects of various oxazole derivatives on breast cancer cells (MCF-7) and lung cancer cells (A549). While specific data on this compound is limited, related compounds have demonstrated significant cytotoxicity against these cell lines .

- Microbial Interaction : In a study assessing the antimicrobial activity of benzoxazole derivatives, it was noted that structural modifications significantly impact efficacy. Although direct studies on this compound are sparse, understanding these interactions can inform future research directions .

Synthesis Methods

The synthesis of this compound typically involves reactions characteristic of oxazoles. Common methods include:

- Cyclization Reactions : Utilizing starting materials that can undergo cyclization to form the oxazole ring.

- Substitution Reactions : Introducing methyl groups and amine functionalities through electrophilic aromatic substitution or nucleophilic attack mechanisms.

Q & A

Q. What causes variability in biological activity data across studies?

- Methodological Answer:

- Assay standardization : Normalize results using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Solubility effects : Pre-dissolve the compound in DMSO at concentrations ≤1% to avoid cytotoxicity artifacts .

- Strain-specificity : Account for genetic diversity in microbial panels by including type strains and clinical isolates .

Tables for Key Data

Table 1: Crystallographic Parameters for this compound

| Parameter | Value (Literature Benchmark) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C-N) | 1.32 Å | |

| Torsion angle | 12.5° |

Table 2: Synthetic Yield Optimization via DoE

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 6–8 h | +25% |

| Temperature | 70–80°C | +15% |

| Solvent (EtOH%) | 95% | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.